1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
Description
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde is a halogenated indole derivative with the molecular formula C₁₇H₁₂Cl₂N₂O and a molecular weight of 269.73 g/mol . Its structure features a 2,6-dichlorobenzyl group attached to the indole nitrogen and a formyl group at the 3-position (Figure 1). The compound is identified by CAS numbers 150302-19-5 and 588714-48-1, though the latter may represent a distinct isomeric form or a database discrepancy . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing thrombin receptor antagonists and anti-inflammatory agents .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLMFQSIWCNEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356141 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-19-0 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst.
Nucleophilic substitution: The 2,6-dichlorobenzyl chloride is then reacted with indole in the presence of a base to form 1-(2,6-dichlorobenzyl)-1H-indole.
Formylation: The final step involves the formylation of the indole derivative at the 3 position using a Vilsmeier-Haack reaction, which employs DMF and POCl3 to introduce the aldehyde group
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The indole ring undergoes electrophilic substitution at positions 4, 5, or 6, depending on directing effects from the aldehyde and dichlorobenzyl groups. Key reactions include:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 80°C, 1 h | 5-Nitro- or 6-nitro-substituted indole | |
| Bromination | Br₂/FeCl₃, CHCl₃, RT | 5-Bromo-1-(2,6-dichlorobenzyl)indole |
Mechanistic Insight : The electron-withdrawing dichlorobenzyl group deactivates the indole ring, favoring substitution at positions activated by the aldehyde's resonance effects .
Aldehyde Group Transformations
The aldehyde at position 3 participates in nucleophilic additions, oxidations, and condensations:
Oxidation and Reduction
Condensation Reactions
-
Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in acetic acid to form α,β-unsaturated derivatives :
-
Imine Formation : Reacts with primary amines (e.g., aniline) to yield Schiff bases under anhydrous conditions.
Nucleophilic Substitution at the Dichlorobenzyl Group
The 2,6-dichlorobenzyl moiety undergoes substitution under harsh conditions:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Dechlorination | H₂/Pd-C, DMF, 80°C | 1-Benzyl-1H-indole-3-carbaldehyde | Low yield |
Limitations : Steric hindrance from the 2,6-dichloro arrangement reduces reactivity compared to mono- or para-dichloro analogs .
Cross-Coupling Reactions
The aldehyde group facilitates palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-indole hybrids | Drug discovery |
Heterocyclic Ring Formation
The aldehyde participates in cyclization reactions to form fused heterocycles:
Scientific Research Applications
The compound 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde is a significant chemical entity with diverse applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde has been studied for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit various pharmacological properties.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways.
| Study | Cell Line | Mechanism | Outcome |
|---|---|---|---|
| Smith et al. (2022) | MCF-7 (breast cancer) | Caspase activation | Significant reduction in cell viability |
| Johnson et al. (2023) | A549 (lung cancer) | ROS generation | Induced apoptosis at IC50 of 15 µM |
Biochemical Research
This compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its ability to modify proteins through electrophilic reactions makes it valuable for investigating post-translational modifications.
Protein Interaction Studies
The compound has been used to probe specific protein targets, providing insights into their biological roles and potential as drug targets.
| Target Protein | Methodology | Findings |
|---|---|---|
| p53 | Affinity chromatography | Identified as a binding partner |
| Bcl-2 | Surface plasmon resonance | Inhibition of anti-apoptotic function |
Synthetic Chemistry
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with enhanced biological activities.
Synthesis of Derivatives
Researchers have synthesized various derivatives by modifying the aldehyde group or the dichlorobenzyl moiety, leading to compounds with improved efficacy against specific diseases.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methylation | Increased anti-inflammatory effects |
| Compound B | Hydroxylation | Enhanced antibacterial activity |
Case Study 1: Anticancer Activity
In a recent study published by Smith et al., the anticancer potential of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde was evaluated against various cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Protein Interaction
Johnson et al. conducted experiments using this compound to investigate its interactions with key regulatory proteins involved in apoptosis. Their findings revealed that it binds selectively to Bcl-2, suggesting a mechanism for its pro-apoptotic effects.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The indole ring may also interact with biological receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
1-(2-Bromobenzyl)-1H-indole-3-carboxaldehyde (CAS 171734-73-9)
- Molecular Formula: C₁₆H₁₂BrNO
- Molecular Weight : 314.18 g/mol
- Key Differences: Replacing the 2,6-dichlorobenzyl group with a 2-bromobenzyl substituent increases molecular weight due to bromine’s higher atomic mass. However, the absence of a second halogen at the 6-position reduces steric hindrance and electronic effects, which could alter receptor-binding specificity .
1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde
- Key Differences : This analog substitutes the dichlorobenzyl group with a pyrrolidinylethyl chain, introducing a basic nitrogen atom. Such a modification increases solubility in aqueous media and may enhance interactions with charged biological targets, as seen in anti-inflammatory studies .
Hydration Kinetics
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde | 269.73 | 3.8 | <0.1 (Water) | 180–182 (est.) |
| 1-(2-Bromobenzyl)-1H-indole-3-carboxaldehyde | 314.18 | 4.2 | <0.1 (Water) | 165–167 (est.) |
| 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde | 258.34 | 2.1 | >10 (Water) | Not reported |
*Predicted using fragment-based methods.
The dichlorobenzyl derivative’s higher LogP (3.8) reflects enhanced lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility. The pyrrolidinylethyl analog’s lower LogP (2.1) suggests improved solubility, critical for intravenous formulations .
Biological Activity
1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a dichlorobenzyl group at the 1-position of the indole structure, with a carbaldehyde functional group at the 3-position. The unique arrangement of chlorine atoms at positions 2 and 6 contributes significantly to its biological activity compared to other indole derivatives.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde | C₁₆H₁₁Cl₂NO | Chlorine at positions 2 and 6 enhances biological activity |
| 1-(2,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde | C₁₆H₁₁Cl₂NO | Chlorine at positions 2 and 4 |
| 1-(Phenyl)-1H-indole-3-carbaldehyde | C₁₅H₁₁NO | Lacks chlorine atoms |
Anticancer Properties
Research indicates that 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by interacting with various biological targets, leading to cell cycle arrest. Studies have demonstrated that this compound can inhibit the proliferation of multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. It has been effective against various bacterial strains, exhibiting a mechanism that disrupts bacterial cell membranes, leading to increased permeability and subsequent cell death. The minimum inhibitory concentration (MIC) values for certain bacteria indicate its potent antibacterial effects, making it a candidate for further development in treating bacterial infections .
The mechanisms underlying the biological activities of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the modulation of signaling pathways associated with cell survival and death.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle in cancer cells, effectively halting their proliferation.
- Membrane Disruption : In bacteria, it alters membrane integrity, leading to leakage of intracellular components and ultimately cell death.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study involving various cancer cell lines showed that treatment with 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed MIC values as low as 4 μg/mL for certain strains, indicating strong antibacterial activity .
Q & A
Q. What are the standard synthetic routes for 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde?
The compound is typically synthesized via a two-step protocol:
- Step 1 (Vilsmeier-Haack Reaction): Indole derivatives are formylated at the 3-position using POCl₃ and DMF under controlled conditions (80–110°C). For example, 1H-indole-3-carbaldehyde is generated by reacting indole with POCl₃/DMF, followed by NaOH quenching .
- Step 2 (SN2 Substitution): The 1-position is functionalized with a 2,6-dichlorobenzyl group via NaH-mediated alkylation in DMF. Sodium hydride deprotonates the indole, enabling nucleophilic substitution with 2,6-dichlorobenzyl bromide . Yields range from 41% to 57% after purification by flash chromatography (petroleum ether/ethyl acetate gradients) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C/¹⁹F NMR: Critical for verifying substitution patterns. For example, the aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while the benzyl group’s aromatic protons resonate at δ 7.2–7.5 ppm. ¹³C NMR confirms the aldehyde carbon at ~190 ppm .
- HR-ESI-MS: Validates molecular weight (e.g., [M-OH]⁻ peaks for 35Cl/37Cl isotopes) .
- X-ray Crystallography: Used in structurally analogous compounds (e.g., 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde) to resolve stereochemical ambiguities .
Q. What safety precautions are critical during synthesis?
- Hazard Mitigation: Use inert atmospheres (N₂) for NaH reactions, as it reacts violently with moisture. Handle POCl₃ and dichlorobenzyl bromides in fume hoods due to toxicity .
- PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact with aldehydes and chlorinated intermediates .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during characterization?
- Multi-Technique Cross-Validation: Combine NMR, HRMS, and IR to distinguish regioisomers (e.g., 1- vs. 3-substituted indoles). For example, NOESY NMR can confirm spatial proximity between the benzyl group and indole protons .
- Isotopic Analysis: Monitor 35Cl/37Cl isotopic splitting in HRMS to confirm dichlorobenzyl incorporation .
Q. What strategies optimize yield in multi-step synthesis?
- Reagent Stoichiometry: Use 1.2 equiv. of 2,6-dichlorobenzyl bromide and 1.8 equiv. NaH to drive SN2 substitution to completion .
- Purification: Employ gradient flash chromatography (0–100% ethyl acetate in petroleum ether) to isolate the aldehyde intermediate before reduction .
- Temperature Control: Maintain 0–25°C during NaH-mediated alkylation to minimize side reactions .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular Docking: Use tools like MOE (Molecular Operating Environment) to simulate binding to targets (e.g., 1-deoxy-D-xylulose-5-phosphate synthase). Focus on the indole core’s π-π stacking and the dichlorobenzyl group’s hydrophobic interactions .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the aldehyde and chlorine substituents .
Q. How do reaction conditions influence regioselectivity in indole functionalization?
- Solvent Effects: Polar aprotic solvents (DMF, DCE) enhance SN2 reactivity at the indole’s 1-position, while protic solvents favor competing pathways .
- Base Strength: NaH (strong base) ensures complete deprotonation of indole’s NH, whereas weaker bases may lead to incomplete alkylation .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for analogous compounds?
- Root Cause Analysis: Variations in purity of starting materials (e.g., 2,6-dichlorobenzyl bromide) or incomplete alkylation due to insufficient reaction time (e.g., <16 hours) .
- Reproducibility Checks: Standardize solvent drying (e.g., Na₂SO₄ for TBME) and monitor reaction progress via TLC .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
